![molecular formula C26H20N4O5 B2985358 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207046-52-3](/img/structure/B2985358.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety substituted with a benzo[d][1,3]dioxol-5-yl group and a 3,5-dimethylphenyl substituent. Quinazoline-diones are known for their diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties . The benzo[d][1,3]dioxol-5-yl group (a methylenedioxyphenyl derivative) is associated with enhanced metabolic stability and receptor binding affinity in heterocyclic compounds . The 1,2,4-oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding, which are critical for biological activity .
Actividad Biológica
The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinazoline core fused with an oxadiazole ring and a benzo[d][1,3]dioxole moiety. The structural complexity contributes to its potential pharmacological properties.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated for its activity against various bacterial strains.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
15 | Staphylococcus aureus | 12 | 80 |
15 | Escherichia coli | 11 | 75 |
14a | Candida albicans | 13 | 70 |
14b | Candida albicans | 12 | 75 |
The synthesized quinazoline derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria, with compound 15 displaying the most promising results compared to standard drugs like ampicillin .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer potential. A study highlighted the cytotoxic effects of similar compounds on various cancer cell lines.
Table 2: Cytotoxicity of Quinazoline Derivatives on Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
37 | HCT-116 | 36 |
37 | HeLa | 34 |
46 | MCF-7 | <100 |
The presence of electron-withdrawing groups on the phenyl ring significantly enhanced the cytotoxic activity of these compounds . The mechanism of action appears to involve apoptosis induction and cell cycle arrest in treated cells.
Other Biological Activities
Beyond antimicrobial and anticancer properties, quinazoline-2,4(1H,3H)-dione derivatives have shown promise in various other biological activities:
- Antiviral : Some derivatives exhibit anti-HIV activity.
- Anti-inflammatory : These compounds have been reported to reduce inflammation markers in vitro.
- Antioxidant : Certain analogs demonstrate significant free radical scavenging activity .
Study on Structure-Activity Relationships (SAR)
A comprehensive SAR study indicated that modifications at the 1 and 3 positions of the quinazoline ring could enhance biological activity. The incorporation of oxadiazole rings was particularly beneficial in increasing potency against bacterial strains .
Recent Advances in Synthesis
Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds, facilitating further exploration into their biological activities. Novel synthetic routes have been developed that improve yield and purity, making the compounds more accessible for biological evaluation .
Q & A
Basic Questions
Q. What synthetic routes are reported for integrating the benzo[d][1,3]dioxol-5-yl moiety into heterocyclic systems like oxadiazoles or quinazolines?
The benzo[d][1,3]dioxol-5-yl group is typically introduced via condensation reactions or nucleophilic substitution. For example, in related compounds, the synthesis involves reacting hydrazine derivatives with substituted benzaldehyde precursors under reflux conditions, followed by cyclization using acid catalysts like HCl or H₂SO₄ . Key intermediates, such as 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole, are characterized using NMR (e.g., singlet at δ 5.93 ppm for OCH₂O) and mass spectrometry (e.g., observed m/z 480.28 vs. calculated 480.20) to confirm regiochemistry .
Q. Which spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?
- ¹H/¹³C NMR : Assignments for aromatic protons (e.g., δ 5.35–3.48 ppm for pyrazoline-H) and substituents (e.g., tert-butyl at δ 1.29 ppm) are essential .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns (e.g., C₂₅H₂₈N₄O₆ with M⁺ at 480.28) .
- Elemental Analysis : Validates stoichiometry, particularly for nitrogen and oxygen content in oxadiazole and quinazoline-dione moieties .
Q. How are reaction conditions optimized to avoid side products during the formation of the 1,2,4-oxadiazole ring?
Cyclization of amidoximes with carboxylic acid derivatives (e.g., using DCC/DMAP) requires anhydrous conditions and controlled temperatures (70–90°C). Reaction monitoring via TLC or HPLC ensures intermediates like 5-(benzo[d][1,3]dioxol-5-yl)methyl oxadiazole are isolated before subsequent coupling to the quinazoline-dione core .
Advanced Research Questions
Q. What computational strategies can predict regioselectivity in the cyclization of intermediates to form the quinazoline-2,4-dione core?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states to identify energetically favorable pathways. For example, intramolecular cyclization of 3-(3,5-dimethylphenyl)quinazoline precursors is guided by steric and electronic effects, where substituents like methyl groups direct ring closure . Machine learning models trained on reaction databases (e.g., Reaxys) can further prioritize solvent systems (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) .
Q. How can contradictions in bioactivity data (e.g., anticonvulsant vs. cytotoxic effects) be resolved for structurally similar quinazoline-dione derivatives?
- Comparative SAR Studies : Analyze substituent effects (e.g., 3,5-dimethylphenyl vs. dichlorophenyl) on target binding using docking simulations (e.g., AutoDock Vina) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites and degradation products that may contribute to off-target effects .
- In Vivo/In Vitro Correlation : Dose-response studies in animal models (e.g., MES test for anticonvulsant activity) validate hypotheses generated from in vitro assays .
Q. What methodologies enable the study of reaction mechanisms for acid-catalyzed cyclization steps in quinazoline-dione synthesis?
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., C=O or NH groups) distinguishes between stepwise and concerted mechanisms .
- In Situ FTIR Spectroscopy : Monitors intermediate formation (e.g., carbonyl stretching at 1680–1720 cm⁻¹) during cyclization .
- Computational Reaction Path Analysis : Tools like Gaussian or ORCA simulate proton transfer and ring-closure steps, identifying rate-limiting stages (e.g., nucleophilic attack by amide nitrogen) .
Q. Methodological Guidance
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for large-scale synthesis?
- Multiphysics Modeling : Couples fluid dynamics and heat transfer to optimize reactor design (e.g., avoiding hotspots in exothermic cyclization reactions) .
- Real-Time Data Integration : Combines PAT (Process Analytical Technology) sensors with AI algorithms to adjust parameters (e.g., pH, temperature) dynamically .
Q. What experimental designs are recommended for resolving crystallinity issues in the final compound?
- Polymorph Screening : Use solvent/anti-solvent combinations (e.g., ethanol/water) with varying cooling rates to isolate stable crystalline forms .
- PXRD and DSC : Characterize phase transitions and identify amorphous content (>5% requires recrystallization) .
Comparación Con Compuestos Similares
Key Structural Features :
- Quinazoline-2,4-dione core : Provides a planar aromatic system for target engagement.
- 1,2,4-Oxadiazole linker : Enhances solubility and modulates electronic properties.
- Benzo[d][1,3]dioxol-5-yl substituent : May confer selectivity toward specific enzyme isoforms or receptors .
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules based on substituents, heterocyclic cores, and reported biological activities.
Table 1: Structural and Functional Comparison
*Molecular weight estimated based on structural formula (C₂₅H₂₀N₄O₅).
Key Findings :
Substituent Impact on Activity: The benzo[d][1,3]dioxol-5-yl group in the target compound distinguishes it from analogs like the 2-chlorophenyl-substituted quinazoline-dione . This substitution may improve metabolic stability compared to halogenated derivatives .
Heterocyclic Core Comparison: The quinazoline-2,4-dione core in the target compound shares similarities with quinconazole (a quinazolinone derivative), but the latter’s 1,2,4-triazole substituent confers fungicidal properties . 1,2,4-Oxadiazole-containing compounds (e.g., the target compound) often exhibit superior pharmacokinetic profiles compared to triazole derivatives due to reduced metabolic degradation .
Biological Activity Trends :
Propiedades
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5/c1-15-9-16(2)11-18(10-15)30-25(31)19-5-3-4-6-20(19)29(26(30)32)13-23-27-24(28-35-23)17-7-8-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSFACCDCZDPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.